2-Methylphthalazin-1-one
Overview
Description
2-Methylphthalazin-1-one is a heterocyclic compound with the molecular formula C9H6N2O. It is a white crystalline solid that is sparingly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylphthalazin-1-one can be synthesized through the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . Another method involves the reaction of methylhydrazine with 2-carboxybenzaldehyde . These methods typically yield the compound in excellent purity and yield.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methylphthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of reduced derivatives with added hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Medicine: Investigated for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Industry: Used in the development of new drugs and as a component in various industrial processes.
Mechanism of Action
The exact mechanism of action of 2-Methylphthalazin-1-one is not fully understood. it is suggested that the compound may exert its effects by inhibiting the activity of certain enzymes or by modulating the activity of specific receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it may modulate the activity of neurotransmitters, contributing to its potential use in treating neurological disorders.
Comparison with Similar Compounds
Phthalazine: A compound in which pyridazine is fused with a benzene ring.
Phthalazinone: A derivative of phthalazine with a ketone functional group.
Benzoxazinone: A compound with a benzene ring fused to an oxazine ring.
Uniqueness of 2-Methylphthalazin-1-one: this compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 and modulate neurotransmitter activity sets it apart from other similar compounds.
Biological Activity
2-Methylphthalazin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antifungal properties, supported by research findings, data tables, and case studies.
Overview
Research has demonstrated that this compound exhibits moderate antimicrobial activity against various bacterial and fungal strains. The compound has been tested against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
Case Studies and Findings
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Antibacterial Activity : In a study involving agar diffusion assays, this compound demonstrated marked activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics like Ampicillin and Streptomycin .
Compound MIC (μg/mL) Bacterial Strain This compound 50 E. coli Ampicillin 10 E. coli Streptomycin 20 S. aureus -
Antifungal Activity : The compound has also shown promising antifungal properties. A specific derivative, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, exhibited significant antifungal activity against Cryptococcus neoformans with an MIC value of 12.5 µg/mL .
Strain MIC (μg/mL) MFC (μg/mL) C. neoformans ATCC 32264 7.8 15.6 C. neoformans IM 983040 3.9 7.8
The antimicrobial mechanisms of this compound are believed to involve interference with microbial cell wall synthesis and disruption of membrane integrity, leading to cell lysis. Quantum chemical calculations have indicated that the compound's structural features enhance its binding affinity to microbial surfaces, contributing to its efficacy .
Structure-Activity Relationship (SAR)
The biological activity of phthalazinones, including this compound, is influenced by their substituents. Research indicates that the methyl group at the N-2 position enhances antimicrobial activity compared to other substitutions . The presence of halogen atoms or aromatic groups also appears to play a crucial role in increasing potency.
Properties
IUPAC Name |
2-methylphthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9(12)8-5-3-2-4-7(8)6-10-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMPSTMIJQZYLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310453 | |
Record name | 2-Methylphthalazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6091-81-2 | |
Record name | NSC227289 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylphthalazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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